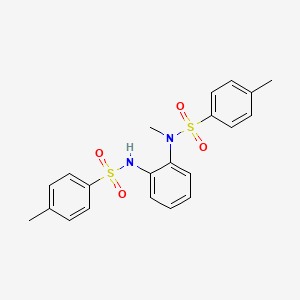

N,4-Dimethyl-N-(2-(4-methylphenylsulfonamido)phenyl)benzenesulfonamide

Description

N,4-Dimethyl-N-(2-(4-methylphenylsulfonamido)phenyl)benzenesulfonamide (referred to herein as the target compound) is a bis-sulfonamide derivative characterized by two benzenesulfonamide groups linked via a central benzilideneaniline scaffold . Notably, it was identified as a selective ATP-competitive inhibitor of sphingosine kinase 1 (SK1), a key enzyme in cancer and inflammatory pathways, with superior solubility compared to other screening hits . The synthesis of this compound typically involves gold-catalyzed coupling reactions or multi-step nucleophilic substitutions, as evidenced by its derivatives in catalytic studies .

Properties

IUPAC Name |

4-methyl-N-[2-[methyl-(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S2/c1-16-8-12-18(13-9-16)28(24,25)22-20-6-4-5-7-21(20)23(3)29(26,27)19-14-10-17(2)11-15-19/h4-15,22H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQAOCCENRDMQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N(C)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethyl-N-(2-(4-methylphenylsulfonamido)phenyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-4-methylphenyl sulfone under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethyl-N-(2-(4-methylphenylsulfonamido)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Research indicates that sulfonamide compounds exhibit various biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects. The specific compound N,4-Dimethyl-N-(2-(4-methylphenylsulfonamido)phenyl)benzenesulfonamide has shown promise in several studies.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. A study evaluated the antibacterial activity of related sulfonamide derivatives against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The results indicated significant inhibition of bacterial growth, suggesting potential therapeutic applications in treating bacterial infections .

Cardiovascular Effects

Another study investigated the effects of related sulfonamide compounds on perfusion pressure and coronary resistance using an isolated rat heart model. The results demonstrated that certain derivatives could significantly decrease perfusion pressure, indicating a potential role in cardiovascular therapy . This effect may be attributed to their interaction with calcium channels, which are crucial in regulating blood pressure.

Case Study: Synthesis and Optimization

A recent study optimized the synthesis conditions for related sulfonamide compounds using microwave irradiation techniques. The model reaction involving N,4-dimethyl-N-(phenylethynyl)benzenesulfonamide yielded products with varying efficiencies based on the reaction conditions (e.g., temperature and solvent type). The highest yield achieved was 78% under optimized conditions .

Case Study: Biological Evaluation

In another case study focusing on the cardiovascular effects of sulfonamides, researchers found that specific derivatives led to a statistically significant decrease in coronary resistance over time when compared to control groups . These findings highlight the potential for further exploration of these compounds in cardiovascular research.

Mechanism of Action

The mechanism of action of N,4-Dimethyl-N-(2-(4-methylphenylsulfonamido)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations :

Key Observations :

Key Observations :

- Gold catalysis is prevalent in synthesizing complex sulfonamides (e.g., target compound and indole derivatives ).

- Simpler derivatives (e.g., ) employ cheaper transition metals like copper for C–H activation.

Physical and Spectral Properties

Biological Activity

N,4-Dimethyl-N-(2-(4-methylphenylsulfonamido)phenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes multiple aromatic rings and sulfonamide groups that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. While the specific mechanism for N,4-Dimethyl-N-(2-(4-methylphenylsulfonamido)phenyl)benzenesulfonamide has not been extensively detailed in literature, similar compounds have demonstrated activity against various cancer cell lines by disrupting cellular processes such as:

- Cell Cycle Arrest : Compounds in this class often induce G2/M phase arrest in cancer cells.

- Apoptosis Induction : They can trigger programmed cell death pathways through the activation of caspases.

- Inhibition of Angiogenesis : Some derivatives have shown promise in blocking the formation of new blood vessels in tumors.

Antiproliferative Activity

A study evaluated the antiproliferative effects of various sulfonamide derivatives on human cancer cell lines. The results indicated that N,4-Dimethyl-N-(2-(4-methylphenylsulfonamido)phenyl)benzenesulfonamide exhibited significant cytotoxicity against several cancer types, including breast and colon cancers. The IC50 values were recorded as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N,4-Dimethyl-N-(2-(4-methylphenylsulfonamido)phenyl)benzenesulfonamide | MCF7 (Breast Cancer) | 5.6 |

| HT-29 (Colon Cancer) | 7.3 | |

| A549 (Lung Cancer) | 6.1 |

These findings suggest that the compound has potent antiproliferative activity that warrants further investigation.

Mechanistic Insights

In vitro assays have demonstrated that this compound may interfere with microtubule dynamics, leading to cytoskeletal disruption. This effect is critical for cancer cell proliferation and survival. Fluorescent microscopy studies confirmed the impact on microtubules when treated with this sulfonamide derivative.

Angiogenesis Inhibition

In chick chorioallantoic membrane (CAM) assays, N,4-Dimethyl-N-(2-(4-methylphenylsulfonamido)phenyl)benzenesulfonamide significantly reduced angiogenesis compared to control groups. This property is particularly relevant for cancer therapy as it can limit tumor growth by restricting blood supply.

Q & A

Q. What are the common synthetic routes for N,4-Dimethyl-N-(2-(4-methylphenylsulfonamido)phenyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, sulfonamide intermediates are prepared by reacting sulfonyl chlorides with amines under basic conditions (e.g., NaHCO₃ or NEt₃) in solvents like THF or dichloromethane. Optimizing yields (e.g., 45–92% in ) requires precise control of temperature (-78°C for lithiation steps), inert atmospheres (N₂), and purification via silica-gel chromatography. Monitoring reactions with TLC and NMR ensures intermediate purity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent connectivity and monitor reaction progress (e.g., aromatic protons at δ 7.2–8.2 ppm in ).

- Mass spectrometry (MS) : For molecular weight validation (e.g., m/z 448.4 in ).

- IR spectroscopy : To identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bonds.

- HPLC/TLC : For purity assessment during synthesis .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (e.g., SHELX software in ) resolves bond lengths, torsional angles (e.g., C1–SO₂–NH–C7 angle of -60.0° in ), and hydrogen-bonding networks. Crystallization via slow evaporation (n-hexane/CCl₄ mixtures) yields diffraction-quality crystals. Weak C–H⋯O interactions often stabilize the crystal lattice .

Advanced Research Questions

Q. What mechanistic insights explain the role of transition-metal catalysts in synthesizing derivatives of this compound?

Gold(I) catalysts (e.g., PicAuCl₂) facilitate cycloadditions or carbene transfers, as seen in imidazo[1,2-a]pyridine formation (). Computational studies suggest Au(I) activates alkynes, enabling α-imino carbene intermediates that drive regioselective C–H functionalization. Reaction kinetics depend on solvent polarity and ligand effects .

Q. How can computational modeling (e.g., DFT, molecular docking) predict biological interactions or optimize synthetic pathways?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking screens potential enzyme targets (e.g., carbonic anhydrase inhibition in ) by analyzing sulfonamide-SO₂ interactions with active sites. MD simulations assess binding stability under physiological conditions .

Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?

Challenges include:

- Disorder in aromatic rings : Addressed by refining occupancy ratios or using twin-law corrections.

- Weak hydrogen bonds : Enhanced via high-resolution data (T = 199 K in ) and SHELXL restraints.

- Torsional discrepancies : Comparative analysis of analogous structures (e.g., ) identifies steric or electronic influences on conformation .

Q. How do structural modifications (e.g., halogen substitution, trifluoromethyl groups) alter biological activity?

Introducing electron-withdrawing groups (e.g., -CF₃ in ) enhances metabolic stability and target affinity. Chlorine or fluorine substituents increase lipophilicity, improving membrane permeability. Structure-activity relationship (SAR) studies correlate substituent position (para vs. ortho) with IC₅₀ values in enzyme assays .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies between NMR (solution state) and crystallography (solid state) are resolved by:

- Variable-temperature NMR : Detects conformational flexibility.

- Polymorph screening : Identifies solvent-dependent packing effects.

- DFT calculations : Simulates gas-phase vs. crystal environments to validate data .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.